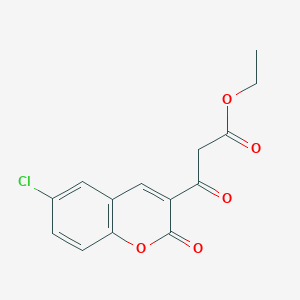

ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate

科学的研究の応用

Synthetic Applications and Relevance

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones The compound ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate is structurally related to the 6H-benzo[c]chromen-6-ones, which are core structures in various secondary metabolites with considerable pharmacological importance. The synthesis of these structures, including 6H-benzo[c]chromen-6-ones, involves intricate synthetic procedures due to their limited natural availability. The synthetic methods encompass protocols like Suzuki coupling reactions for the synthesis of biaryl structures, followed by lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Efficient and straightforward procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds, which could be relevant for the synthesis of this compound and its derivatives (Mazimba, 2016).

Analytical and Application Perspectives

ABTS/PP Decolorization Assay of Antioxidant Capacity this compound, due to its potential antioxidant properties, can be analyzed using assays such as the ABTS/potassium persulfate decolorization assay. This is a widely used method for determining the antioxidant capacity of compounds. The assay's reaction pathways involve the formation of coupling adducts with ABTS•+ or oxidation without coupling, particularly for antioxidants of phenolic nature. The significance of the coupling reaction in contributing to the total antioxidant capacity and the specificity and relevance of oxidation products require further elucidation. Nevertheless, this assay is recommended, albeit with certain reservations, for tracking changes in the same antioxidant system during storage and processing, which can be critical for maintaining the integrity and effectiveness of compounds like this compound (Ilyasov et al., 2020).

Environmental and Ecological Implications

Review—Electrochemical Surface Finishing and Energy Storage Technology The chemical structure of this compound suggests potential applications in the field of electrochemical technology, especially in the context of surface finishing and energy storage. This review article discusses the advancements in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as AlCl3–1-ethyl-3-methylimidazolium chloride and AlBr3–1-ethyl-3-methylimidazolium bromide, and novel chloroaluminate mixtures. These technologies are gaining attention due to the ease of handling haloaluminate RTILs and their mixtures with other solvents and materials. The categorization of the technology based on these RTILs into electroplating and energy storage, and the exploration of new findings and insights through the application of state-of-the-art technologies, highlight the potential relevance of compounds like this compound in this domain (Tsuda et al., 2017).

特性

IUPAC Name |

ethyl 3-(6-chloro-2-oxochromen-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5/c1-2-19-13(17)7-11(16)10-6-8-5-9(15)3-4-12(8)20-14(10)18/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOLOSRFWIJXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

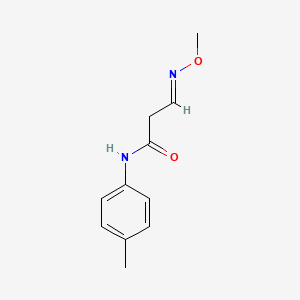

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3134796.png)

![5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine](/img/structure/B3134812.png)

![N-{5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134819.png)

![N-(5-methoxy-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134822.png)

![Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3134823.png)

![7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3134841.png)

![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)

![2-[(2-Furylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134874.png)